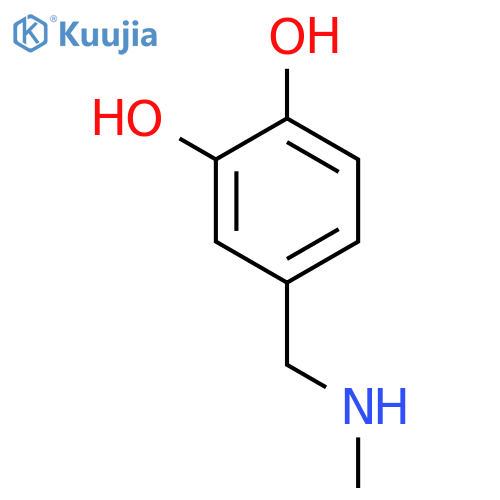Cas no 125789-62-0 (4-(methylamino)methylbenzene-1,2-diol)

125789-62-0 structure
商品名:4-(methylamino)methylbenzene-1,2-diol
4-(methylamino)methylbenzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 4-((Methylamino)methyl)benzene-1,2-diol
- 4-[(METHYLAMINO)METHYL]PYROCATECHOL
- 4-(methylamino)methylbenzene-1,2-diol
- 4-[(METHYLAMINO)METHYL]BENZENE-1,2-DIOL
- EN300-1848567
- SCHEMBL13781413
- 125789-62-0
- DB-305374
- AKOS000132947
- CS-0301494
- SB76172
-
- インチ: InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3
- InChIKey: WWISMTZVJLSIBL-UHFFFAOYSA-N
- ほほえんだ: CNCC1=CC(=C(C=C1)O)O
計算された属性
- せいみつぶんしりょう: 153.07903
- どういたいしつりょう: 153.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 52.5Ų
じっけんとくせい
- PSA: 52.49
4-(methylamino)methylbenzene-1,2-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848567-10.0g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 10g |
$2638.0 | 2023-06-01 | ||
| Enamine | EN300-1848567-0.05g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.05g |
$95.0 | 2023-09-19 | ||
| Enamine | EN300-1848567-0.5g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.5g |
$109.0 | 2023-09-19 | ||
| Enamine | EN300-1848567-5g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 5g |
$359.0 | 2023-09-19 | ||
| Enamine | EN300-1848567-10g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 10g |
$571.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-500mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 500mg |
¥14837.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-50mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 50mg |
¥12972.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1372164-250mg |
4-((Methylamino)methyl)benzene-1,2-diol |
125789-62-0 | 95+% | 250mg |
¥12182.00 | 2024-08-09 | |
| Enamine | EN300-1848567-0.25g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.25g |
$105.0 | 2023-09-19 | ||
| Enamine | EN300-1848567-0.1g |
4-[(methylamino)methyl]benzene-1,2-diol |
125789-62-0 | 0.1g |
$100.0 | 2023-09-19 |
4-(methylamino)methylbenzene-1,2-diol 関連文献
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
125789-62-0 (4-(methylamino)methylbenzene-1,2-diol) 関連製品
- 78507-19-4(4-(Methylamino)methylphenol)
- 91239-98-4(3-(ethylamino)methylphenol)
- 60760-04-5(3-(dimethylamino)methylphenol)
- 123926-62-5(3-(Methylamino)methylphenol)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
